molecular formula C7H12O4 B063367 4-(Hydroxymethyl)oxane-4-carboxylic acid CAS No. 193022-99-0

4-(Hydroxymethyl)oxane-4-carboxylic acid

Cat. No. B063367
M. Wt: 160.17 g/mol
InChI Key: DJYUEJBTYMHEGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(Hydroxymethyl)oxane-4-carboxylic acid often involves multi-step reactions, including oxidative cleavage and esterification processes. For example, a rapid synthetic method for 4-oxo-4H-chromene-3-carboxylic acid, a structurally related compound, was established through Vilsmeier reaction and oxidation, optimizing the synthetic method for efficiency (Zhu et al., 2014). Similarly, o-Carboxyarylacrylic acids can be synthesized via room temperature oxidative cleavage of hydroxynaphthalenes with Oxone, showcasing the versatility of oxidative methods in synthesizing complex organic acids (Parida & Moorthy, 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(Hydroxymethyl)oxane-4-carboxylic acid is often confirmed using techniques like NMR spectroscopy and X-ray crystallography. For instance, the structure of silatrane-carboxylic acids was determined by X-ray single crystal diffraction, illustrating the importance of structural analysis in understanding the compound's properties and reactivity (Lu et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving 4-(Hydroxymethyl)oxane-4-carboxylic acid derivatives often include hydrolysis, esterification, and oxidation. The synthesis of P(3-hydroxybutyrate-co-4-hydroxybutyrate) from methane illustrates the compound's role in biosynthetic pathways and its potential for bioplastic production (Nguyen & Lee, 2021).

Physical Properties Analysis

The physical properties of 4-(Hydroxymethyl)oxane-4-carboxylic acid derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in synthesis and material science. Studies on similar compounds, like 4-hydroxycyclohexane-1-carboxylic acid, involve the isolation and characterization of these compounds from biological sources, providing insights into their physical properties (Bindel et al., 1976).

Chemical Properties Analysis

The chemical properties of 4-(Hydroxymethyl)oxane-4-carboxylic acid, such as reactivity, stability, and chemical transformations, are vital for its application in organic synthesis and industrial processes. For example, the oxidative and dehydrogenative [3 + 3] benzannulation reactions of α,β-unsaturated aldehydes provide a method for synthesizing substituted biaryl phenols, demonstrating the compound's versatility in organic synthesis (Joshi, Nanubolu, & Menon, 2016).

Scientific Research Applications

  • Synthesis of Hydroxylated and Carboxylated Polystyrenes

    • Field : Polymer Chemistry .
    • Application Summary : Hydroxylated and carboxylated polystyrenes were synthesized using novel strategies . These modified polystyrenes have a wide range of applications due to their excellent physicochemical properties .
    • Methods : Polystyrene was synthesized through atom transfer radical polymerization (ATRP) approach and then brominated at the para-position of the aromatic rings to produce brominated polymer. The brominated polymer was converted into Grignard reagent, and then reacted with anhydrous formaldehyde and solid carbon dioxide (Dry Ice) to afford hydroxylated and carboxylated polystyrenes .
    • Results : The chemical structures of all synthesized polymers were characterized using Fourier transform infrared (FTIR) as well as proton nuclear magnetic resonance (1H NMR) spectroscopies .
  • Production of 4-Hydroxymethyl-2,2-Dimethyl-1,3-Dioxolane

    • Field : Biofuel Production .
    • Application Summary : Acid functionalised activated carbon derived from corncob was used for the valorization of glycerol to produce 2,2-Dimethyl-1,3-dioxolane-4-methanol (solketal), an oxygenated additive to fuel .
    • Methods : A two-step activated carbon preparation technique from corncob was used. The derived catalysts were characterized using various techniques for the determination of their structural properties .
    • Results : The acidic catalyst resulted in a glycerol conversion, i.e., 80.3% under the actual laboratory experiment .
  • Production of 4-Hydroxymethyl-2,2-Dimethyl-1,3-Dioxolane and 5-Hydroxy-2,2-Dimethyl-1,3-Dioxane

    • Field : Biofuel Production .
    • Application Summary : A two-step activated carbon preparation technique from corncob has been used for the valorization of glycerol to produce 2,2-Dimethyl-1,3-dioxolane-4-methanol (solketal), oxygenated additives to fuel .
    • Methods : The derived catalysts AAC-CC has been characterized using various techniques for the determination of their structural properties and compared with AC-CC . The activated carbons so prepared have been used for the valorization of glycerol .
    • Results : The acidic catalyst AAC-CC resulted in a glycerol conversion, i.e. 80.3% under the actual laboratory experiment .
  • Applications of Carboxylic Acids in Organic Synthesis

    • Field : Organic Synthesis .
    • Application Summary : Carboxylic acids are versatile organic compounds used in different areas such as organic synthesis, nanotechnology, and polymers .
    • Methods : The application of carboxylic acids in these areas includes obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification .
    • Results : The use of carboxylic acids has created a huge market value for the applications of crude glycerol .
  • Furan Platform Chemicals

    • Field : Green Chemistry .
    • Application Summary : Furan platform chemicals (FPCs) are directly available from biomass and have a wide range of applications . They are used in the manufacture of fuels, plastics, and a variety of other compounds .
    • Methods : The manufacture and uses of FPCs involve the conversion of biomass into furfural and 5-hydroxy-methylfurfural . The process also involves the synthesis of secondary FPCs, such as 2,5-furandicarboxylic acid .
    • Results : The use of FPCs has led to the economical synthesis of a spectacular range of compounds from biomass .
  • Synthesis of Carboxylated Polystyrenes

    • Field : Polymer Chemistry .
    • Application Summary : Carboxylated polystyrenes are synthesized using various strategies, including copolymerization of styrene and acrylic acid monomers .
    • Methods : The use of an initiator with carboxylic groups and copolymerization with maleic anhydride followed by hydrolysis or esterification of the anhydride group were applied for the synthesis of carboxylated polystyrenes .
    • Results : The synthesized carboxylated polystyrenes have a wide range of applications due to their excellent physicochemical properties .

properties

IUPAC Name

4-(hydroxymethyl)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c8-5-7(6(9)10)1-3-11-4-2-7/h8H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYUEJBTYMHEGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591530
Record name 4-(Hydroxymethyl)oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxymethyl)oxane-4-carboxylic acid

CAS RN

193022-99-0
Record name 4-(Hydroxymethyl)oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Lithium diisopropylamide was prepared by the addition of 2.45M N-butyl lithium (16.5 mL) in hexanes to a solution diisopropylamine (5.80 mL, 41.4 mmmol) in tetrahydrofuran (40 mL) at 0° C. with stirring for 20 minutes. Then a solution of tetrahydropyran-4-carboxylic acid (2.5 g, 19.2 mmol) in tetrahydrofuran (10 mL) was added to the solution of lithium diisopropylamide over 15 minutes to form a slurry, followed by hexamethylphosphoramide (2 mL). The resulting solution was stirred for 25 minutes, then immediately warmed to room temperature after a stream of gaseous formaldehyde (prepared by heating 4 g of paraformaldehyde at 175-200° C. over 5-10 minutes) was passed through the solution. The slurry was carefully concentrated at ambient temperature, acidified to pH 3 with 8M hydrochloric acid, saturated with solid sodium chloride, and extracted with ethyl acetate (8×100 mL). The combined organic layers were dried over magnesium sulfate, concentrated in vacuo. Chromatography over silica gel (80 g), and eluting with 10% methanol/methylene chloride, yielded 4-(hydroxymethyl)tetrahydropyran-4-carboxylic acid as a white solid (1.80 g, 58%). mp 113.7-115° C.; IR (KBr) 3420 (br), 1724 cm-1, 1HNMR (DMSO-d6) δ 1.43 (ddd, J=13.5, 11.0, 4.4 Hz, 2H), 1.85 (dm, J=13.4 Hz, 2H), 3.37 (td, J=11.3, 3.0 Hz, 2H), 3.43 (s, 2H), 3.71 (dt, J=11.6, 3.9 Hz, 2H), 4.81 (br, s, 1H); 12.24 (s, 1H); 13CNMR (DMSO-d6) δ 30.42 (t), 46.38 (s), 64.35 (t), 68.15 (t), 69.02 (t), 176.08 (s); HRMS Calcd. for C7H12O4 : 160.0735. Found: 160.0731. Anal. Calcd. for C7H12O3 : C, 52.49; H, 7.55. Found: C, 52.50; H, 7.62.
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N-butyl lithium
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16.5 mL
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5.8 mL
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hexanes
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40 mL
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2 mL
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2.5 g
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10 mL
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4 g
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Synthesis routes and methods IV

Procedure details

To a solution of lithium hydroxide monohydrate (4.46 Kg) in methanol (44 liters) and water (11 Kg) was added ethyl 4-hydroxymethyl-tetrahydropyran-4-carboxylate (8.0 Kg) The mixture was refluxed for 30 minutes, then solvent removed under reduced pressure. The mixture was cooled to 20° C., methyl tert-butyl ether (14.8 Kg) added, stirred for 10 minutes, and allowed to settle. The top organic layer was separated. This was repeated twice more, then the remaining mixture cooled to -10° C., and a solution of 31% hydrochloric acid (13 Kg) in water (3 Kg) added, maintaining the temperature below 5° C. The mixture was extracted several times with tetrahydrofuran, and the combined organic phases dried over magnesium sulfate. Approximately 90% of the tetrahydrofuran was removed, and the remaining solution added to a mixture of hexane (64.5 Kg) and methyl tert-butylether (23.7 Kg) with stirring. The precipitated solid material was filtered off and dried under reduced pressure at 60° C., to give 4-hydroxymethyl-tetrahydropyran-4-carboxylic acid (3.7 Kg), the compound of Formula (9a).
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4.46 kg
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11 kg
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8 kg
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44 L
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Synthesis routes and methods V

Procedure details

Lithium hydroxide monohydrate (16.7 g, 398.5 mmol) was added to a solution of 4-(hydroxymethyl)tetrahydropyran-4-carboxylic acid ethyl ester (25.0 g, 132.8 mmol) in 4.5:1 methanol/water (220 mL). The mixture was heated to reflux for 40 minutes and the methanol removed in vacuo by concentration using a bath temperature no higher than 45° C. The aqueous layer was then extracted into diethyl ether (4×100 mL) and the combined ether layers washed twice with 2M sodium hydroxide (15 mL). The combined aqueous base layers were cooled to 0° C., acidified to pH 3.0 with 8M aqueous hydrochloric acid, saturated with solid sodium chloride and extracted with ethyl acetate (8×250 mL). The combined organic layers were dried over magnesium sulfate, concentrated in vacuo. The white fluffy powder residue was recrystallized from the minimum amount of methylene chloride/hexanes to afford pure 4-(hydroxymethyl)tetrahydropyran-4-carboxylic acid (17.05 g, 80%).
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16.7 g
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25 g
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220 mL
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